alpha-L-glucopyranose
Description
Conceptual Framework of L-Sugars in Glycoscience
Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. ludger.com Within this field, L-sugars, the enantiomers of the more common D-sugars, hold a special position. Although less abundant in nature, they are crucial for a comprehensive understanding of carbohydrate chemistry and biology. masterorganicchemistry.com
The study of L-sugars like L-glucose provides a unique platform for investigating the stereospecificity of biological processes. wikipedia.org Since most enzymes and cellular pathways have evolved to recognize and utilize D-sugars, L-sugars often act as inert probes. wikipedia.org For instance, L-glucose tastes sweet like D-glucose but cannot be metabolized by the body for energy, a property that has led to its investigation as a potential low-calorie sweetener. wikipedia.org This differential biological activity makes L-sugars invaluable tools in biochemical studies to understand enzyme mechanisms and substrate recognition. nih.gov The discovery of enzymes that can act on L-sugars, such as α-L-glucosidases, opens up new avenues of research into the natural existence and physiological roles of L-glucosides. nih.gov
Rare sugars, including L-isomers of common sugars, are of increasing interest in chemical biology and medicinal chemistry. researchgate.net These compounds are often found as components of bioactive natural products with a range of therapeutic properties, including antiviral, antibacterial, and anticancer activities. researchgate.net The synthesis of rare sugar isomers is a significant area of research, with efforts focused on developing efficient methods to produce these valuable compounds from more abundant carbohydrates. researchgate.net
The study of rare sugar enantiomers also extends to astrobiology and the origins of life. Research on carbonaceous meteorites has revealed the presence of various sugar derivatives, with some studies showing an excess of the D-enantiomer for certain sugar acids. pnas.orgnih.gov This has led to hypotheses that extraterrestrial delivery of such molecules could have influenced the development of homochirality in biological systems on Earth. pnas.orgnih.govnih.gov The analysis of both common and rare sugar enantiomers in these extraterrestrial samples provides crucial data for understanding prebiotic chemistry. nih.govresearchgate.net
Foundational Aspects of Glucopyranose Stereoisomerism
Stereoisomerism is a key concept in carbohydrate chemistry, defining the three-dimensional arrangement of atoms in a molecule. Glucopyranose, the cyclic form of glucose, exhibits several types of stereoisomerism that are fundamental to its chemical identity and biological function. wikipedia.org
Monosaccharides like glucose can exist in both open-chain and cyclic forms. wikipedia.org The cyclic structure is formed by an intramolecular reaction between the aldehyde group at carbon 1 (C-1) and a hydroxyl group, typically the one on carbon 5 (C-5), to form a six-membered ring known as a pyranose. wikipedia.orglibretexts.org This cyclization creates a new chiral center at C-1, which is referred to as the anomeric carbon. jackwestin.commasterorganicchemistry.com
The orientation of the hydroxyl group on this anomeric carbon gives rise to two different stereoisomers called anomers, designated as alpha (α) and beta (β). jackwestin.compearson.com In the α-anomer, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group at C-5 (a trans arrangement). wikipedia.orgjackwestin.com Conversely, in the β-anomer, the hydroxyl group on the anomeric carbon is on the same side as the CH₂OH group (a cis arrangement). wikipedia.orgjackwestin.com This seemingly small structural difference has significant implications for the properties and functions of carbohydrates. For α-L-glucopyranose, the "α" designation specifies the configuration at this anomeric carbon. nih.gov
D-glucose and L-glucose are enantiomers, meaning they are non-superimposable mirror images of each other. chemicalbook.comquora.com This relationship extends to their cyclic forms. Therefore, α-L-glucopyranose is the enantiomer of α-D-glucopyranose. nih.gov All the chiral centers in L-glucose are inverted relative to D-glucose. libretexts.org
The D/L designation is based on the configuration of the chiral carbon furthest from the carbonyl group in the Fischer projection of the open-chain form. masterorganicchemistry.comoup.com For glucose, this is C-5. If the hydroxyl group on this carbon is on the right, it is a D-sugar; if it is on the left, it is an L-sugar. masterorganicchemistry.com While D-glucose is the most abundant monosaccharide in nature, L-glucose is not found naturally in living organisms but can be synthesized. wikipedia.orgacs.org The distinct stereochemistry of L-glucose prevents it from being phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway, rendering it metabolically inert in most organisms. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-MDMQIMBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316421 | |
| Record name | α-L-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-66-0 | |
| Record name | α-L-Glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-L-Glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-GLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGO3M3VI6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical and Conformational Investigations
Theoretical and Experimental Conformational Analysis
The six-membered pyranose ring of alpha-L-glucopyranose is not planar and can adopt several conformations. The most stable of these are the chair conformations, denoted as 4C1 and 1C4 for the D- and L-series, respectively. unimo.it In addition to the chair forms, the pyranose ring can also exist in other conformations such as boat, skew-boat, half-chair, and envelope forms. nd.edu
Theoretical studies using methods like B3LYP/6-311++G** have been employed to investigate the relative energies of these different conformations. nih.govresearchgate.net For D-glucopyranose, the 4C1 chair conformation is the global energy minimum. nih.govresearchgate.net Stable boat and skew-boat conformers have been identified, but they are higher in energy, ranging from approximately 4-15 kcal/mol above the 4C1 chair. nih.govresearchgate.net The 1C4 chair conformations are also less stable, with energies about 5-10 kcal/mol higher than the 4C1 chair. nih.govresearchgate.net For L-glucopyranose, the corresponding 1C4 chair would be the most stable.
In solution, the chair conformation is the most prevalent for pyranose rings. nd.edu The stability is influenced by the orientation of bulky substituents, which preferentially occupy equatorial positions to minimize steric strain. nd.edu However, for some sugars like idopyranose, which is a component of glycosaminoglycans, a dynamic equilibrium exists between the 1C4 chair, 4C1 chair, and the 2SO skew-boat conformations. oup.comru.nl This conformational flexibility in the iduronate ring is crucial for the biological function of molecules like heparin. oup.com While the glycosidic linkages in heparin are relatively rigid, the iduronate ring's ability to interconvert between different forms provides the necessary structural adaptability. oup.com
The solid-state conformation is also typically a chair form. However, the specific conformation and packing are influenced by intermolecular interactions, particularly hydrogen bonding.
Table 1: Relative Energies of D-Glucopyranose Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| 4C1 Chair | 0 |
| 1C4 Chair | ~5-10 |
| Boat/Skew-Boat | ~4-15 |
Note: Data is based on theoretical calculations for D-glucopyranose and provides an estimation for the relative stabilities. The values for L-glucopyranose would be analogous.
Intramolecular hydrogen bonding plays a significant role in determining the conformational preferences of this compound. The arrangement of the hydroxyl groups can lead to the formation of cooperative hydrogen-bonding networks that extend along the molecule. researchgate.net These networks, along with stereoelectronic effects like the anomeric and gauche effects, are the primary drivers of conformational behavior. researchgate.netacs.org
Studies on D-glucose have revealed that the most abundant conformers exhibit a counter-clockwise arrangement of the intramolecular hydrogen bond network. researchgate.net The anomeric effect, which stabilizes the axial orientation of the anomeric substituent, is a key factor in the surprising stability of the α-anomer. acs.org The gauche effect also influences the arrangement of vicinal electronegative groups. acs.org
Mutarotation is the process by which the α and β anomers of a sugar interconvert in solution, leading to a change in the optical rotation until an equilibrium is reached. pearson.comlongdom.orgmasterorganicchemistry.com This process occurs through the opening of the cyclic hemiacetal to form the open-chain aldehyde, followed by re-cyclization to form either anomer. nih.govlibretexts.org
For D-glucose in an aqueous solution at equilibrium, the mixture consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose, with a very small amount (<0.02%) of the open-chain aldehyde form. libretexts.org The specific rotation of a pure α-D-glucopyranose solution changes from +112° to an equilibrium value of +52.7°, while a pure β-D-glucopyranose solution's rotation changes from +18.7° to the same equilibrium value. masterorganicchemistry.comlibretexts.org A similar process occurs for L-glucose, with the direction of rotation being opposite. nih.gov
The rate of mutarotation is influenced by factors such as temperature, pH, and the solvent. longdom.org The mechanism involves a series of proton transfer steps, and the presence of acids or bases can catalyze the reaction.
Table 2: Equilibrium Composition and Specific Rotation of D-Glucose in Water
| Anomer | Initial Specific Rotation | Equilibrium Specific Rotation | Percentage at Equilibrium |
|---|---|---|---|
| α-D-Glucopyranose | +112° | +52.7° | ~36% |
| β-D-Glucopyranose | +18.7° | +52.7° | ~64% |
| Open-chain aldehyde | N/A | +52.7° | <0.02% |
Spectroscopic Probes for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of carbohydrates in solution. researchgate.net The conformations of pyranose rings are generally stable on the NMR timescale. unimo.it Key NMR parameters used for conformational assignment include chemical shifts and coupling constants.
The anomeric configuration (α or β) can often be determined from the magnitude of the vicinal coupling constant between H-1 and H-2 (3JH1,H2). unimo.itresearchgate.net For D-glucose, a 3JH1,H2 value of around 3-4 Hz is characteristic of the α-anomer (axial-equatorial coupling), while a larger coupling of 7-9 Hz is indicative of the β-anomer (diaxial coupling). unimo.itresearchgate.net
1H and 13C chemical shifts are also sensitive to the local electronic environment and can provide information about the conformation. nih.govresearchgate.net For instance, complete assignments of the 1H and 13C NMR spectra of D-glucopyranose and its disaccharides have been achieved through a combination of experimental and computational methods. researchgate.net These assignments are crucial for detailed conformational studies.
Heteronuclear coupling constants, such as 3JCH, can provide further conformational insights, particularly regarding the orientation of exocyclic groups and the conformation around glycosidic linkages. nih.govacs.org The precision of these measurements is typically around 0.1 to 0.3 Hz. acs.org
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR for studying the conformation of carbohydrates. mdpi.com These techniques are sensitive to the vibrations of intramolecular bonds and can detect changes in molecular structure and conformation. mdpi.comnih.gov
Raman spectroscopy is particularly well-suited for studying carbohydrates in aqueous solutions due to the low interference from water in certain spectral regions. nih.govresearchgate.net The Raman spectra of sugars have distinct "fingerprint" regions that are sensitive to conformational changes. nih.govresearchgate.net For example, Raman spectroscopy has been used to monitor the concentrations of D-glucose and D-mannose and their anomers in real-time. nih.govtandfonline.com Specific Raman shifts can be assigned to different anomeric forms. nih.govtandfonline.com
FTIR spectroscopy can also be used to study the structure of polysaccharides and the effects of processes like cross-linking. mdpi.com Changes in the FTIR spectra can indicate alterations in ring conformations and the formation of new linkages. mdpi.com For instance, bands in the FTIR spectrum can be assigned to carboxylic acid groups and esterified methyl groups, providing information about chemical modifications. mdpi.com
Microwave Spectroscopy for Gas-Phase Conformer Identification
Microwave spectroscopy stands as a definitive method for the structural analysis of molecules in the gas phase, capable of distinguishing between different conformational structures due to their unique rotational spectra. researchgate.net For molecules with low volatility, such as monosaccharides, this technique is often coupled with laser ablation and Fourier transform microwave (LA-FTMW) spectroscopy in supersonic jets, which overcomes the challenges of thermal decomposition. researchgate.net
Research on the D-enantiomer, α-D-glucopyranose, which shares its gas-phase conformational properties with α-L-glucopyranose, has successfully identified and characterized multiple conformers. rsc.orguva.es These studies provide the foundational data for understanding the intrinsic conformational preferences of the glucopyranose ring, free from solvent or crystal packing effects. rsc.org The combination of high-resolution rotational spectroscopy with theoretical ab initio and density functional theory (DFT) calculations allows for the unambiguous identification of these conformers. rsc.orguva.es
The conformational landscape of α-L-glucopyranose is primarily dictated by the orientation of the exocyclic hydroxymethyl group (-CH₂OH) and the intricate network of intramolecular hydrogen bonds. researchgate.net The stability of different conformers is governed by stereoelectronic factors, including the anomeric and gauche effects, as well as cooperative hydrogen bonding chains extending across the molecule. rsc.orgresearchgate.net
Studies on α-D-glucopyranose have unequivocally identified four stable conformers in the gas phase. rsc.org The primary distinction between these conformers lies in the rotational position of the hydroxymethyl group relative to the pyranose ring and the directionality of the hydrogen-bond network. The conformers are often designated by the arrangement of the hydroxymethyl group (gg, gt, tg) and the orientation of the cooperative hydrogen-bond network (clockwise or counter-clockwise). The most abundant conformers typically exhibit a counter-clockwise (cc) arrangement of the intramolecular hydrogen bonds. rsc.org
The experimental rotational constants and theoretical relative energies for the identified conformers of α-D-glucopyranose, which are applicable to α-L-glucopyranose, are detailed below. The agreement between the experimental spectroscopic parameters and those predicted by computational models is crucial for the definitive assignment of each conformer. rsc.org
| Conformer | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| α-g-gg | 2476.3534(14) | 1527.1133(11) | 1342.1813(10) |
| α-g-gt | 2741.0184(14) | 1378.8924(10) | 1256.4952(10) |
| α-c-gg | 2473.541(11) | 1527.768(10) | 1339.429(10) |
| α-c-gt | 2743.041(12) | 1376.101(10) | 1252.887(10) |
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| α-g-gg | 0.0 |
| α-g-gt | 1.2 |
| α-c-gg | 4.0 |
| α-c-gt | 4.3 |
Synthetic Methodologies and Chemical Transformations
Investigation of Chemical Reactivity and Reaction Mechanisms
Glucose is a reactive molecule, and its chemical behavior is largely dictated by its functional groups: the hemiacetal at the anomeric carbon and the multiple hydroxyl groups. masterorganicchemistry.comresearchgate.net In aqueous solution, α-L-glucopyranose exists in equilibrium with its β-anomer and the open-chain aldehyde form, a phenomenon known as mutarotation. wikipedia.orgmasterorganicchemistry.com This equilibrium is catalyzed by acid or base. wikipedia.org
The hydroxyl groups of α-L-glucopyranose can undergo reactions typical of alcohols, such as esterification and etherification. libretexts.org For example, treatment with acetic anhydride (B1165640) in pyridine (B92270) converts all hydroxyl groups, including the anomeric one, to their corresponding acetate (B1210297) esters. libretexts.org Similarly, reaction with an alkyl halide in the presence of a mild base like silver oxide results in the formation of ethers. libretexts.org These derivatizations are often used to protect the hydroxyl groups during synthetic manipulations. scholaris.camasterorganicchemistry.com
The anomeric carbon is the most reactive site. The hemiacetal can be converted to a full acetal, known as a glycoside, by reaction with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction "locks" the ring structure and is the basis for forming glycosidic bonds in oligosaccharides. masterorganicchemistry.com
The mechanism of glycosylation reactions is complex and can proceed through different pathways, often involving an oxocarbenium ion intermediate. cdnsciencepub.com When a non-participating group is present at C-2, the reaction generally proceeds through an SN1-like mechanism, where the departure of the leaving group forms a planar, resonance-stabilized oxocarbenium ion. cdnsciencepub.com The acceptor can then attack from either the α or β face. The stereochemical outcome is influenced by a delicate balance of factors including steric hindrance, electronic effects, and the reaction conditions. nih.govcdnsciencepub.com
Glycoside Formation Reactions
The synthesis of glycosides, compounds in which a sugar is bound to another functional group via a glycosidic bond, is a fundamental transformation in carbohydrate chemistry. wikipedia.org For alpha-L-glucopyranose, both chemical and enzymatic methods are employed to form these crucial linkages.
Chemical Synthesis
Classical chemical methods for glycoside formation often involve the reaction of a monosaccharide hemiacetal with an alcohol in the presence of an acid catalyst. libretexts.org This reaction proceeds by converting the anomeric hydroxyl group into a good leaving group, which then departs to form a resonance-stabilized carbocation intermediate. chemistrysteps.com The subsequent nucleophilic attack by an alcohol can occur from either face of the planar intermediate, typically resulting in a mixture of α and β anomers. chemistrysteps.commasterorganicchemistry.com The anomeric effect, however, can often favor the formation of the α-glycosidic bond. wikipedia.org
More sophisticated, stereoselective syntheses have been developed to control the outcome of the glycosylation. The Koenigs-Knorr reaction, for instance, involves the formation of a glycosyl halide (e.g., pyranosyl bromide), which then undergoes nucleophilic substitution by an alcohol, often promoted by a silver salt. libretexts.org A total synthesis of methyl α-L- and α-D-glucopyranosides has been achieved starting from methyl (R)- and (S)-(2-furyl)glycolates, respectively, through a seven-step process involving key intermediates like methyl 6-O-benzyl-2,3-dideoxy-L(and D)-hex-2-enopyranosid-4-uloses. nih.gov Furthermore, strategies that match the reactivity of the glycosyl donor with the leaving group ability of a sulfonate promoter can enable stereoinvertive SN2-type glycosylations. acs.org
Enzymatic Synthesis
Enzymatic methods for glycoside synthesis are highly valued for their exceptional regio- and stereoselectivity, which often circumvents the need for complex protecting group strategies common in chemical synthesis. acs.orgntnu.no Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the two main classes of enzymes used for this purpose.
Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor, such as a nucleoside diphosphate (B83284) sugar, to an acceptor molecule. nih.gov For example, trehalose (B1683222) transferase from Thermoproteus uzoniensis has been shown to couple a wide range of carbohydrates. acs.org Interestingly, its anomeric selectivity inverts from forming α,α-(1→1)-glycosidic bonds for D-glycopyranose acceptors to α,β-(1→1)-glycosidic bonds for L-glycopyranose acceptors. acs.org
Glycoside hydrolases, which naturally break down glycosidic bonds, can be used in a reverse or transglycosylation mode to form them. wikipedia.org This approach has been used to synthesize various glycosides. For instance, α-glucosidase from Xanthomonas campestris can glycosylate phenolic acceptors using maltose (B56501) as the glucosyl donor. researchgate.netresearchgate.net Cyclodextrin glucanotransferase (CGTase) from Bacillus macerans has been used to produce l-menthyl α-D-maltooligosides from l-menthyl α-D-glucopyranoside and soluble starch. nih.gov Recently, α-L-glucosidases (ClAgl29A and ClAgl29B) were discovered that can catalyze the transfer of an α-L-glucosyl moiety from a donor like p-nitrophenyl α-L-glucoside to an acceptor. nih.gov
| Method/Enzyme | Donor Molecule(s) | Acceptor Molecule(s) | Product | Reference |
|---|---|---|---|---|
| Chemical Synthesis (from furan (B31954) derivative) | Methyl (R)-(2-furyl)glycolate | (Multi-step internal conversion) | Methyl α-L-glucopyranoside | nih.gov |
| Trehalose Transferase (TuTreT) | ADP-D-glucose | L-galactopyranose | α-D-glucopyranosyl-(1→1)-β-L-galactopyranoside | acs.org |
| Cyclodextrin Glucanotransferase (CGTase) | Soluble starch | l-menthyl α-D-glucopyranoside | l-menthyl α-D-maltooligosides | nih.gov |
| α-L-glucosidase (ClAgl29B) | p-nitrophenyl α-L-glucoside | p-nitrophenyl α-L-glucoside (self-condensation) | α-L-Glc-(1→6)-α-L-Glc-PNP | nih.gov |
| Amylosucrase (DGAS) | Sucrose | Luteolin | Luteolin-4′-O-α-D-glucopyranoside | plos.org |
Elucidation of Reaction Kinetics and Selectivity in Carbohydrate Transformations
Understanding the kinetics and selectivity of carbohydrate reactions is paramount for controlling reaction outcomes and optimizing synthetic protocols. This is particularly true for the transformations of this compound, where subtle changes in conditions can lead to vastly different products.
Reaction Kinetics
The kinetics of carbohydrate transformations are often complex. The interconversion between the α and β anomers of glucopyranose in solution, known as mutarotation, is a well-studied kinetic process that proceeds via a ring-opening mechanism to an aldehyde form. nih.gov This process exhibits first-order reaction kinetics. nih.gov Kinetic isotope effect (KIE) studies on D-glucose have been instrumental in probing the structure of the transition states involved in mutarotation, revealing that both ring-opening and ring-closing transition states contribute to the observed kinetics. nih.gov
In enzymatic glycosylation, the kinetics are often characterized by Michaelis-Menten parameters. For the newly discovered α-L-glucosidases, ClAgl29A and ClAgl29B, kinetic analysis using p-nitrophenyl α-L-glucoside as a substrate showed that the enzymes have a specificity that favors this substrate. nih.gov A detailed kinetic investigation into the α-glucosidase-catalyzed synthesis of glycosides revealed that the concentration of the synthesized product often follows an "n"-shaped profile over time. researchgate.net This occurs because the enzyme also catalyzes the hydrolysis of the newly formed glycoside, leading to its degradation after an initial period of synthesis. researchgate.net This highlights that glycosylation efficiency is often kinetically controlled by the relative rates of the synthesis (glycosylation) and degradation (hydrolysis) reactions. researchgate.net
Selectivity
Controlling selectivity—both anomeric (α versus β) and regio- (which hydroxyl group reacts)—is a central theme in carbohydrate chemistry. In chemical glycosylations, achieving high selectivity can be challenging. However, the choice of activating agent and reaction conditions can profoundly influence the stereochemical outcome. nih.gov For instance, the glycosylation of a saccharosamine donor was shown to produce the α-anomer exclusively when activated with tosyl chloride, but the β-anomer exclusively when an anomeric O-TBS ether was activated with a Lewis acid. nih.gov This reversal in selectivity is explained by the Curtin-Hammett principle, where different activation pathways access different transition states. nih.gov The use of a strong nucleophile and a good leaving group can favor an SN2-like displacement, leading to stereoinversion at the anomeric center and high β-selectivity from an α-donor. acs.org
Enzymes provide a powerful solution to the problem of selectivity. Their active sites are exquisitely shaped to bind substrates in specific orientations, leading to highly selective transformations. acs.org The regioselectivity of amylosucrase in the glucosylation of luteolin, for example, resulted in the specific formation of luteolin-4′-O-α-D-glucopyranoside. plos.org Similarly, the trehalose transferase TuTreT exhibits remarkable (S)-selectivity for both D- and L-sugar acceptors, but it uniquely inverts the anomeric selectivity for L-sugars, demonstrating a sophisticated mechanism for substrate recognition and catalysis. acs.org
| Transformation Studied | Key Finding | Elucidation Method | Reference |
|---|---|---|---|
| Mutarotation of Glucopyranose | Reaction follows first-order kinetics; transition states for both ring-opening and closing contribute. | Kinetic Isotope Effects (KIEs), 13C-NMR Spectroscopy | nih.gov |
| α-Glucosidase-catalyzed Glycosylation | Product concentration follows an "n"-shaped kinetic profile due to competing hydrolysis. Efficiency is kinetically controlled. | Kinetic Modeling of HPLC data | researchgate.net |
| Hydrolysis by α-L-glucosidase | Enzymes show specificity for PNP α-L-Glc over other substrates (e.g., PNP α-L-Fuc). | Michaelis-Menten Kinetic Analysis | nih.gov |
| Chemical Glycosylation of Saccharosamine | Selectivity is controlled by the mode of activation (α-selective with TsCl, β-selective with O-TBS/BF3). | Product Analysis (NMR), DFT Calculations | nih.gov |
| Enzymatic Glycosylation by Trehalose Transferase | Anomeric selectivity inverts for L-sugar acceptors (α,β-linkage) vs. D-sugar acceptors (α,α-linkage). | Product Analysis (NMR) | acs.org |
| Dehydrative Glycosylation | Matching sulfonate leaving group ability with donor reactivity permits SN2-like displacement for β-selectivity. | Kinetic Isotope Studies, DFT Calculations | acs.org |
Enzymatic Reactions and Glycosyl Transfer
Glycosyltransferase Specificity and Mechanism
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor to an acceptor molecule. wikipedia.org Their specificity is a key factor in the synthesis of complex carbohydrates.
The substrate specificity of glycosyltransferases is highly precise, governed by the three-dimensional structure of the enzyme's active site. oup.com This specificity extends to the donor sugar nucleotide, the acceptor molecule, and the type of glycosidic linkage formed. nih.gov For a glycosyltransferase to recognize and bind α-L-glucopyranose, its active site would need to be stereochemically complementary to the L-enantiomer.
Key factors influencing substrate recognition include:
Hydrogen Bonding: A network of hydrogen bonds between the hydroxyl groups of the sugar and amino acid residues in the active site ensures proper orientation and binding.
Hydrophobic Interactions: Nonpolar regions of the active site can interact with hydrophobic faces of the sugar ring.
Steric Hindrance: The size and shape of the active site create a selective environment where only appropriately shaped molecules can fit.
The acceptor-binding pocket of some glycosyltransferases is large and hydrophobic, surrounded by flexible loops that can accommodate a range of phenolic compounds, suggesting a degree of adaptability in substrate binding. iucr.org While most known glycosyltransferases are specific for D-sugars, the theoretical principles of substrate recognition would apply to an enzyme specific for α-L-glucopyranose.
Table 1: Factors in Glycosyltransferase Substrate Recognition
| Factor | Description | Role in Specificity |
|---|---|---|
| Active Site Geometry | The three-dimensional shape and size of the enzyme's catalytic center. | Determines which molecules can physically fit and bind. |
| Amino Acid Residues | The specific amino acids lining the active site. | Participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the substrate. |
| Donor Substrate | The activated sugar nucleotide (e.g., UDP-glucose). | The enzyme must recognize and bind the specific nucleotide and sugar moiety. |
| Acceptor Substrate | The molecule to which the sugar is transferred. | Specificity for the acceptor ensures the correct oligosaccharide or glycoconjugate is formed. |
| Linkage Specificity | The type of glycosidic bond formed (e.g., α-1,4, β-1,4). | Determined by the precise positioning of the donor and acceptor in the active site. |
Enzymes exhibit a high degree of stereospecificity, meaning they can distinguish between enantiomers of a substrate. quora.com The vast majority of enzymes involved in glucose metabolism are specific for D-glucose and are unable to process L-glucose. quora.comwikipedia.org This is due to the chiral nature of the enzyme's active site, which is structured to accommodate the specific spatial arrangement of the hydroxyl groups in D-glucose. stackexchange.com
The "lock-and-key" model of enzyme-substrate interaction provides a useful analogy; the active site of an enzyme that binds D-glucose is like a lock that only the D-glucose "key" can fit into. quora.com The mirror-image L-glucose will not fit correctly, preventing the catalytic reaction from occurring. quora.com
However, some studies have shown that the L-enantiomers of D-sugar-mimicking iminosugars can act as noncompetitive inhibitors of D-glycohydrolases, suggesting that while they may not bind to the active site, they can interact with the enzyme at a different regulatory site. researchgate.net
Table 2: Enzymatic Specificity for Glucose Enantiomers
| Enzyme | Substrate | Interaction | Outcome |
|---|---|---|---|
| Hexokinase | D-glucose | Binds to active site | Phosphorylation to glucose-6-phosphate |
| Hexokinase | L-glucose | Does not bind to active site | No reaction |
| D-glycohydrolases | D-iminosugars | Competitive inhibition | Binds to active site, blocking natural substrate |
| D-glycohydrolases | L-iminosugars | Noncompetitive inhibition | Binds to a regulatory site, altering enzyme conformation |
α-L-Glucosidase Activity and Catalysis
α-Glucosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing α-(1→4)-linked glucose residues to release α-glucose. wikipedia.org While typically associated with D-glucose, the potential for α-L-glucosidase activity exists.
The hydrolysis of glycosidic linkages is a fundamental process in carbohydrate metabolism, catalyzed by glycoside hydrolases. khanacademy.org These enzymes are specific for the anomeric configuration (α or β) of the glycosidic bond. khanacademy.org An α-L-glucosidase would specifically catalyze the cleavage of α-L-glucosidic linkages. The mechanism would involve the addition of a water molecule across the bond, releasing α-L-glucose. jackwestin.com
The catalytic mechanism of most α-glucosidases involves a two-step, double-displacement process with the formation of a covalent glycosyl-enzyme intermediate. frontiersin.org This process is facilitated by two conserved acidic amino acid residues in the active site that act as a nucleophile and an acid/base catalyst. frontiersin.org
In addition to hydrolysis, some α-glucosidases can catalyze transglucosylation reactions, especially at high substrate concentrations. nih.gov In this process, the enzyme transfers a glucosyl unit from a donor to an acceptor molecule other than water, forming a new glycosidic bond. nih.gov This can be used for the synthesis of oligosaccharides. nih.gov
Enzymatic glycosidic bond formation can also be achieved through the reverse action of glycoside phosphorylases, which catalyze the reversible synthesis of glycosidic bonds with the release of inorganic phosphate (B84403). researchgate.net The formation of new glycosidic bonds can also occur through non-enzymatic, acid-catalyzed glycosylation, which can produce a variety of linkages, including α/β–1,6, α/β–1,3, α/β–1,2, α/β–1,1, and α–1,4 glycosidic bonds. rsc.org
Microbial and Biocatalytic Transformations Involving α-L-Glucopyranose
While L-glucose is not widely metabolized in nature, some microorganisms have been found to possess the enzymatic machinery to utilize it. nih.gov This opens up possibilities for biocatalytic transformations involving α-L-glucopyranose.
A notable example is the bacterium Paracoccus sp. 43P, which was isolated from soil and is capable of using L-glucose as its sole carbon source. nih.gov The catabolic pathway in this organism is initiated by an NAD+-dependent L-glucose dehydrogenase, which oxidizes L-glucose. nih.gov
Furthermore, biocatalytic methods have been developed for the preparation of L-sugars. For instance, L-glucose can be synthesized from D-sorbitol using an immobilized galactose oxidase.
Table 3: Microbial and Biocatalytic Transformations of L-Glucose
| Organism/Enzyme | Transformation | Substrate | Product |
|---|---|---|---|
| Paracoccus sp. 43P | L-glucose catabolism | L-glucose | Pyruvate and D-glyceraldehyde-3-phosphate |
| L-glucose dehydrogenase (Paracoccus sp. 43P) | Oxidation | L-glucose | L-gluconate |
| Immobilized galactose oxidase | Biocatalytic synthesis | D-sorbitol | L-glucose |
Role in Biosynthesis of Complex Glycoconjugates (e.g., Teichoic Acid)
In the biosynthesis of natural complex glycoconjugates, such as the teichoic acids found in the cell walls of Gram-positive bacteria, the principle of glycosyl transfer is well-established. nih.gov Teichoic acids are anionic polymers of glycerol (B35011) phosphate or ribitol (B610474) phosphate, and their hydroxyl groups are often modified with monosaccharides like N-acetylglucosamine or glucose. nih.gov These sugar modifications are critical for the physiological functions of the bacteria. nih.gov
It is important to note that in these natural biosynthetic pathways, the common enantiomer, D-glucose, is utilized, not L-glucose. The process serves as a model for the type of enzymatic reactions in which alpha-L-glucopyranose could participate in engineered systems. For instance, in the biosynthesis of teichoic acid in certain Bacillus coagulans strains, the glycosylation of the polymer chain involves a lipid-linked intermediate. nih.gov An enzyme catalyzes the transfer of D-glucose from a D-glucosyl phosphorylpolyprenol intermediate to the teichoic acid polymer. nih.gov This reaction demonstrates a precise enzymatic mechanism for decorating a complex glycoconjugate with a sugar residue.
Research on membranes from B. coagulans has detailed the characteristics of the enzyme responsible for this glycosylation, highlighting its specificity and reaction conditions. nih.gov The enzyme demonstrates maximal activity at a specific pH and requires divalent cations for its function. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Optimal pH | 5.5 | nih.gov |
| Cation Requirement | Mg²⁺ | nih.gov |
| Apparent Km for [¹⁴C]Glc-P-prenol | 0.6 µM | nih.gov |
This natural system, which uses alpha-D-glucopyranose, provides a blueprint for how this compound could be enzymatically incorporated into polymers if the appropriate glycosyltransferases and activated sugar donors were engineered. The synthesis of thioglycosides of L-glucose has been reported as a strategy to create suitable glycosyl donors for accessing complex, biologically active oligosaccharides and glycoconjugates bearing L-sugar units. mdpi.com
Engineered Enzymatic Pathways for Carbohydrate Conversions
The development of engineered enzymatic pathways allows for the synthesis of novel carbohydrates and glycoconjugates not found in nature. These synthetic biology approaches can create "designer" molecules for various applications by combining enzymes from different sources or by engineering their catalytic activities.
Synthesis of L-Hexopyranose Donors: A key strategy in carbohydrate engineering is the synthesis of activated sugar donors that can be used by glycosyltransferases. Researchers have developed multistep syntheses for thioglycosides of L-hexopyranoses, including L-glucose, from common starting materials like D-mannose. mdpi.com These L-sugar thioglycosides are designed to act as glycosyl donors, enabling the enzymatic or chemical synthesis of complex glycoconjugates containing the unnatural L-enantiomer. mdpi.com This opens the possibility of creating novel oligosaccharides with unique structural and biological properties.
Artificial Enzyme Channels and Scaffolding: A major challenge in multi-enzyme pathways is maximizing the efficiency of substrate conversion. One advanced engineering strategy is the creation of artificial enzyme channels or scaffolds, where sequential enzymes in a pathway are physically co-localized. nih.gov This "substrate tunneling" enhances the local concentration of intermediates and minimizes competing side reactions. For example, scaffolding the three enzymes in the glucaric acid pathway in E. coli led to a fivefold increase in product yield compared to the free enzymes. nih.gov Such a system could theoretically be designed to perform a series of conversions starting from a common precursor to yield this compound or to incorporate it into a larger molecule.
Enzymatic Conversions for Rare Sugars: Enzymes are also crucial in pathways designed to produce rare sugars. For instance, a novel metabolic pathway has been identified where α-glucosidases catalyze the hydration of 1,5-anhydrofructose to produce α-glucose. nih.gov Combining this with an α-1,4-glucan lyase enhances glucose production from starch. nih.gov This demonstrates how specific enzymes can be used to generate specific anomers of a sugar. While this example produces D-glucose, similar enzymatic logic could be applied in engineered pathways to synthesize or modify L-sugars. The use of enzymes like isomerases, oxidoreductases, and epimerases is essential for the production of rare sugars from more abundant ones. researchgate.net
The table below summarizes different strategies for engineered enzymatic pathways relevant to carbohydrate conversions.
| Strategy | Description | Example Application | Source |
|---|---|---|---|
| Synthesis of Novel Glycosyl Donors | Chemical synthesis of activated L-sugar derivatives (e.g., thioglycosides) for use in enzymatic glycosylation. | Preparation of L-glucose thioglycosides to build novel glycoconjugates. | mdpi.com |
| Enzyme Scaffolding | Co-localization of multiple enzymes in a pathway onto a synthetic protein or DNA scaffold to improve efficiency through substrate tunneling. | Fivefold improvement in glucaric acid production from glucose in E. coli. | nih.gov |
| Novel Metabolic Pathways | Combining enzymes to create new routes for sugar synthesis or conversion. | Production of α-glucose from starch via a combined glucan lyase and α-glucosidase reaction. | nih.gov |
| Carbohydrate Epimerization | Using epimerase enzymes to alter the stereochemistry of sugars, enabling the production of rare sugars. | Enzymatic synthesis of D-allulose from D-glucose. | researchgate.net |
These engineered systems provide a powerful platform for moving beyond nature's toolkit, allowing for the precise, enzymatic synthesis of molecules like this compound and its derivatives for research and biotechnological purposes.
Computational Approaches in α L Glucopyranose Research
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed examination of the electronic structure and energy of molecules. These ab initio and density functional theory (DFT) methods are crucial for accurately predicting the properties of α-L-glucopyranose.
The flexibility of the pyranose ring and its substituent groups means that α-L-glucopyranose can exist in numerous conformations. Quantum mechanical calculations are used to map the potential energy surface and identify the most stable conformers. The stability of different rotamers of glucopyranose has been studied in both the gas phase and in aqueous solution. nih.gov High-level quantum mechanical calculations have been employed to determine the relative energies of various conformers, considering different orientations of the anomeric and hydroxymethyl groups. umn.edu
| Conformer | Hydroxymethyl Orientation | Anomeric Form | Relative Energy (kcal/mol) - Gas Phase | Methodology |
|---|---|---|---|---|
| Conformer A | G- | α | 0.00 | Coupled Cluster Theory |
| Conformer B | G+ | α | 0.45 | Coupled Cluster Theory |
| Conformer C | T | α | 1.20 | Coupled Cluster Theory |
| Conformer D | G- | β | 0.40 | Coupled Cluster Theory |
| Conformer E | G+ | β | 0.85 | Coupled Cluster Theory |
This table presents hypothetical relative energy values for illustrative purposes, based on findings that different conformers have varying stabilities. umn.edu
The anomeric effect, a key stereoelectronic phenomenon in carbohydrate chemistry, has been extensively studied using computational methods. researchgate.net This effect describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial orientation over the sterically preferred equatorial position. Modeling has shown that the anomeric effect arises from a combination of electrostatic interactions and hyperconjugation, where electrons are delocalized from the lone pair of the ring oxygen into the antibonding orbital of the anomeric C-O bond. researchgate.net Understanding these electronic features is critical for predicting the molecule's reactivity in glycosylation reactions and enzymatic processes.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing a dynamic picture of conformational changes and intermolecular interactions.
In a biological context, α-L-glucopyranose is almost always surrounded by water molecules. MD simulations are particularly well-suited for studying the conformational dynamics of glucose in an aqueous environment. acs.orgacs.org These simulations reveal how the solute interacts with the solvent, highlighting the formation and breaking of hydrogen bonds between the glucose hydroxyl groups and surrounding water molecules.
Simulations have shown that the hydration shell around the glucose molecule is highly structured and dynamic. The specific arrangement of water molecules influences the conformational preferences of the pyranose ring and its exocyclic groups. The flexibility of the molecule, including ring puckering and the rotation of hydroxyl and hydroxymethyl groups, can be monitored over time to understand its dynamic behavior in solution. acs.org
α-L-Glucopyranose and its derivatives serve as substrates or inhibitors for numerous enzymes, such as α-glucosidase. nih.gov MD simulations and related techniques like molecular docking are crucial for understanding how these ligands interact with their protein targets. researchgate.net These methods can predict the binding pose of a ligand within the active site of an enzyme and identify the key amino acid residues involved in the interaction. thaiscience.info
By calculating the binding free energy, computational approaches can estimate the affinity of a ligand for an enzyme. nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to analyze the energetic contributions to binding, including electrostatic and van der Waals interactions. mdpi.com This information is invaluable for the rational design of new enzyme inhibitors, as it allows researchers to predict how modifications to the ligand's structure might improve its binding affinity and specificity. nih.gov For example, studies have identified specific hydrogen bonds and ionic interactions between α-glucosidase inhibitors and catalytic residues like aspartic acid and glutamic acid within the enzyme's active site. nih.govthaiscience.info
| Ligand Type | Enzyme | Key Interacting Residues | Interaction Type | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|---|
| Glucopyranose derivative | α-Glucosidase | Asp214, Glu276, Asp68 | Hydrogen Bond, Ionic | -7.5 |
| Acarbose | α-Glucosidase | Asp398, Asp587, His645 | Hydrogen Bond | -9.2 |
| 1-Deoxynojirimycin | α-Glucosidase | Asp511, Arg571, Trp472 | Hydrogen Bond, Hydrophobic | -8.8 |
| Miglitol | α-Glucosidase | Phe620, Met512, His274 | Hydrogen Bond, Hydrophobic | -8.5 |
This table provides illustrative examples of interactions and binding affinities derived from molecular docking studies of α-glucosidase inhibitors. thaiscience.inforesearchgate.net
In Silico Approaches for Reaction Pathway Elucidation
Beyond studying static structures and dynamic interactions, computational methods can be used to explore the mechanisms of chemical reactions involving α-L-glucopyranose. In silico approaches allow for the elucidation of reaction pathways by mapping the energy profile along a reaction coordinate. This involves identifying transition states—the high-energy intermediates that connect reactants and products—and calculating the activation energies required to overcome them.
These computational strategies are applied to understand various reactions, including enzymatic hydrolysis and glycoside formation. For instance, by modeling the reaction of α-L-glucopyranose within an enzyme's active site, researchers can investigate the catalytic mechanism step-by-step. nih.gov This can reveal the roles of specific amino acid residues in stabilizing the transition state and facilitating the reaction. Such mechanistic insights are fundamental to enzymology and are critical for the development of new catalysts and therapeutics. researchgate.net
Advanced Analytical Techniques for Structural Elucidation
Spectroscopic Methods for Detailed Structural Characterization
Spectroscopic techniques provide in-depth information about the molecular structure, connectivity, and stereochemistry of alpha-L-glucopyranose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of carbohydrates like this compound. researchgate.net While standard 1D ¹H NMR can distinguish between the alpha and beta anomers of glucose based on the chemical shift of the anomeric proton, advanced 2D NMR techniques are necessary for unambiguous assignment of all proton and carbon signals. researchgate.netmagritek.com
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are crucial for establishing proton-proton connectivity within the pyranose ring. researchgate.netyoutube.com Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbons (¹JCH) and with carbons two to three bonds away (²JCH, ³JCH), respectively. acs.org This allows for the complete assignment of the ¹H and ¹³C NMR spectra.
A key feature in the NMR analysis of glucopyranose anomers is the spin-spin coupling constant (J-coupling) between adjacent protons, particularly the anomeric proton (H-1) and the proton at C-2 (H-2). The magnitude of the ³J(H1,H2) coupling constant is dependent on the dihedral angle between these protons, as described by the Karplus equation. magritek.comacs.org For the alpha anomer, where the relationship between H-1 and H-2 is axial-equatorial, a smaller coupling constant is observed. Conversely, the beta anomer exhibits a larger coupling constant due to the axial-axial relationship between H-1 and H-2. magritek.com While specific values for this compound are not extensively reported, the principles derived from its D-enantiomer are directly applicable. For α-D-glucopyranose, the ³J(H1,H2) coupling constant is approximately 3.3 Hz. rsc.org
| Parameter | α-D-glucopyranose | β-D-glucopyranose |
|---|---|---|
| Anomeric ¹H Chemical Shift (ppm) | ~5.1 | ~4.5 |
| ³J(H1,H2) Coupling Constant (Hz) | ~3.3 | ~4.2 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for its sensitive detection in complex mixtures. shimadzu.com Soft ionization techniques like electrospray ionization (ESI), often referred to as ion spray, are particularly well-suited for analyzing carbohydrates as they minimize fragmentation and primarily produce molecular ions. acs.orgnsf.gov
In ESI-MS, this compound typically forms adducts with cations such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) in positive ion mode, or with anions like chloride ([M+Cl]⁻) or formate (B1220265) ([M+HCOO]⁻) in negative ion mode. shimadzu.comresearchgate.net The detection of these adducts allows for the accurate determination of the molecular weight.
Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) of glucose isomers can yield characteristic fragment ions, although distinguishing between stereoisomers like L-glucose and D-glucose by MS alone is generally not possible without chiral derivatization or chromatographic separation. nih.govresearchgate.net However, MS is invaluable when coupled with a separation technique like HPLC. nih.gov
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique has been used to determine the precise atomic coordinates, bond lengths, and bond angles of glucose. While the crystal structure of the more common α-D-glucose has been extensively studied, these studies provide a direct template for understanding the solid-state conformation of its enantiomer, this compound. acs.orgiucr.orgscispace.comacs.org
Studies on α-D-glucose have revealed a pyranose ring in a chair conformation. iucr.org The crystal structure of α-L-glucose has also been analyzed, confirming its enantiomeric relationship to α-D-glucose and detailing the hydrogen bonding network within the crystal lattice. researchgate.net The crystal system for α-D-glucose is orthorhombic, with the space group P2₁2₁2₁. scispace.comacs.orgnih.gov These crystallographic studies provide foundational data on the conformation and intermolecular interactions of this compound in the solid phase.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic methods are indispensable for the separation, purification, and analysis of this compound, especially for distinguishing it from its enantiomer and other sugars.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of carbohydrates. To separate enantiomers like D- and L-glucose, which have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) or a chiral additive in the mobile phase is required. nih.govchromatographyonline.comsepscience.com
Several HPLC methods have been developed for the successful separation of glucose anomers and enantiomers. researchgate.net For instance, a Chiralpak AD-H column can be used to resolve both the α/β anomers and the D/L enantiomers of glucose in a single chromatographic run. nih.govresearchgate.net This allows for the determination of the absolute configuration (D or L) and the anomeric configuration (alpha or beta) simultaneously. nih.gov Detection is often achieved using a refractive index (RI) detector, which is sensitive to changes in the bulk properties of the mobile phase as the analyte elutes. researchgate.net
Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. nih.govazom.com This technique is particularly useful for analyzing the molecular weight distribution of oligosaccharides and polysaccharides composed of this compound units. springernature.comnih.gov
In SEC, a column packed with porous particles is used. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, leading to a longer retention time. azom.com By calibrating the column with standards of known molecular weight, such as dextrans, it is possible to determine the molecular dimensions and weight distribution of this compound-containing polymers. nih.govspringernature.com SEC is a valuable tool for characterizing the degree of polymerization in oligosaccharide mixtures. researchgate.net
Q & A
Q. What laboratory synthesis methods are commonly employed for alpha-L-glucopyranose?
this compound is synthesized via regiospecific transglycosylation reactions or enzymatic catalysis. For example, Vetere et al. (1997) demonstrated the use of glycosyltransferases to synthesize structurally related L-sugars, emphasizing substrate specificity and reaction optimization (e.g., pH, temperature, and enzyme purity) . Chemical synthesis often involves protecting-group strategies to control stereochemistry, followed by deprotection to yield the final product. Researchers should validate purity using HPLC and characterize intermediates via NMR (e.g., anomeric proton signals at δ 5.2–5.5 ppm for α-configuration) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR): 1D / NMR and 2D COSY/HSQC spectra resolve anomeric configuration and ring conformation. For instance, the α-L configuration shows distinct coupling constants () .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (180.16 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .
Q. How do researchers assess the stability of this compound in aqueous solutions?
Stability studies monitor degradation under varying pH, temperature, and ionic strength. For example:
- Kinetic Analysis: Measure half-life () via UV-Vis spectroscopy or HPLC at 25°C–60°C .
- Circular Dichroism (CD): Track conformational changes in response to pH shifts (e.g., anomerization at pH > 8) .
- Isotopic Labeling: Use -water to trace hydrolysis pathways .
Advanced Research Questions
Q. How can contradictory data in stereochemical analysis of this compound derivatives be resolved?
Contradictions often arise from anomerization during analysis or incomplete purification. Strategies include:
- Dynamic NMR: Capture real-time anomer interconversion in DO to identify equilibrium conditions .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Independent Synthesis: Reproduce derivatives via alternative routes (e.g., enzymatic vs. chemical) to confirm stereochemical outcomes .
Q. What computational approaches model this compound interactions with glycosidases?
- Molecular Dynamics (MD) Simulations: Study binding affinities and transition states using force fields (e.g., GLYCAM06). For example, Wang et al. (2014) modeled PNGase F interactions with L-sugars to elucidate substrate recognition .
- Docking Software (AutoDock/Vina): Predict binding poses in enzyme active sites, guided by X-ray crystallography data .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze catalytic mechanisms (e.g., proton transfer in hydrolysis) .
Q. How is this compound utilized to investigate glycosidase enzyme mechanisms?
this compound serves as a substrate or inhibitor in enzyme assays to probe specificity. Methods include:
- Kinetic Inhibition Studies: Measure values to compare with D-glucose analogs, revealing stereochemical preferences .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics between the sugar and enzyme .
- Site-Directed Mutagenesis: Identify residues critical for L-sugar recognition by comparing wild-type and mutant enzyme activities .
Methodological Best Practices
- Nomenclature Compliance: Use IUPAC condensed forms (e.g., α-L-Glcp) and specify anomeric descriptors in publications to avoid ambiguity .
- Data Reproducibility: Archive raw NMR/MS data in public repositories (e.g., PubChem) and document instrument parameters (e.g., NMR pulse sequences) .
- Ethical Reporting: Disclose any post hoc data filtering (e.g., outlier removal) to maintain transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
